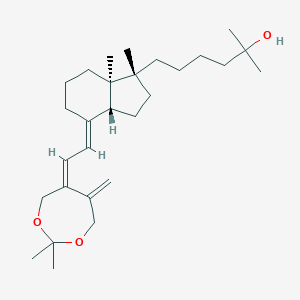

Hddd-25-OH-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(1R,3aR,4E,7aR)-4-[(2E)-2-(2,2-dimethyl-6-methylidene-1,3-dioxepan-5-ylidene)ethylidene]-1,7a-dimethyl-2,3,3a,5,6,7-hexahydroinden-1-yl]-2-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-21-19-30-26(4,5)31-20-23(21)13-12-22-11-10-17-28(7)24(22)14-18-27(28,6)16-9-8-15-25(2,3)29/h12-13,24,29H,1,8-11,14-20H2,2-7H3/b22-12+,23-13-/t24-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBOEJJEWXJYPB-OWFFPJJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=C)C(=CC=C2CCCC3(C2CCC3(C)CCCCC(C)(C)O)C)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\COC(OCC3=C)(C)C)C)CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135821-90-8 | |

| Record name | A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Chemistry and Structural Modifications of A Homo 3 Deoxy 3,3 Dimethyl 2,4 Dioxa 25 Hydroxyvitamin D3

Retrosynthetic Analysis and Key Precursor Derivatization for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 Synthesis

The synthesis of complex vitamin D analogs like A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 generally employs convergent synthetic strategies. mdpi.comnih.gov This approach involves the independent preparation of two major fragments: an A-ring precursor and a CD-ring/side chain precursor, which are then coupled in a key bond-forming step. mdpi.commdpi.com

For A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3, the retrosynthetic analysis would typically involve disconnecting the molecule at the C6-C7 bond, which is characteristic of the vitamin D secosteroid skeleton. This disconnection yields two primary synthons:

A-ring synthon: This fragment would encompass the modified A-homo-3-deoxy-3,3-dimethyl-2,4-dioxa ring system, along with the C5-C6 double bond functionality necessary for the subsequent coupling reaction. The complexity lies in constructing the seven-membered A-homo ring with the precise placement of two oxygen atoms (2,4-dioxa) and two methyl groups (3,3-dimethyl).

CD-ring/side chain synthon: This fragment would consist of the intact C, D-rings and the 25-hydroxy side chain, typically derived from established vitamin D intermediates such as Grundmann's ketone or Inhoffen-Lythgoe diol derivatives. nih.govresearchmap.jpacs.org The 25-hydroxy group is a common feature in active vitamin D metabolites and is usually introduced or protected during the synthesis of this fragment.

Key precursor derivatization for the A-ring synthon would involve multi-step sequences to build the unique A-homo-2,4-dioxa-3,3-dimethyl structure. This often starts from readily available chiral pool materials to ensure stereochemical control.

Advanced Organic Synthesis Methodologies for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

The synthesis of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 necessitates advanced organic synthesis methodologies to precisely control stereochemistry and introduce the unique A-ring modifications. ontosight.ai

Stereoselective Approaches in A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 Synthesis

Stereoselectivity is paramount in vitamin D chemistry due to the presence of multiple chiral centers and the specific conformational requirements for biological activity. mdpi.com For A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3, controlling the stereochemistry of the A-ring and the C-20 position in the side chain is critical. General stereoselective strategies in vitamin D synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds (e.g., sugars, amino acids, or terpenes) as starting materials to build the A-ring or CD-ring fragments with predefined stereochemistry. mdpi.com

Asymmetric Catalysis: Employing chiral catalysts in key bond-forming steps (e.g., asymmetric epoxidation, asymmetric hydrogenation, or asymmetric carbonyl-ene reactions) to induce desired stereochemistry. researchmap.jp

Diastereoselective Reactions: Designing reactions where the inherent chirality of one part of the molecule dictates the stereochemical outcome of a new chiral center formation.

Convergent Coupling Reactions: The most common coupling methods, such as the Wittig-Horner reaction or Suzuki-Miyaura coupling, are often designed to proceed with high stereoselectivity to form the triene system of vitamin D. mdpi.commdpi.comresearchmap.jpacs.org The A-ring phosphine (B1218219) oxide and the CD-ring ketone fragments are typically prepared with their absolute stereochemistry already established.

Introduction of the 2,4-Dioxa Ring System in A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

The 2,4-dioxa ring system in the A-homo A-ring of Hddd-25-OH-D3 implies a seven-membered cyclic acetal (B89532) or ketal structure. The formation of such a ring typically involves the reaction of a diol with an aldehyde or ketone. For the synthesis of this specific analog, the A-ring precursor would likely contain two hydroxyl groups at positions 2 and 4 (after appropriate numbering in the expanded A-homo ring) that would then react with a carbonyl compound (or its equivalent) to form the cyclic acetal/ketal. This could involve:

Cyclic Acetal/Ketal Formation: A diol precursor could react with a ketone (e.g., acetone (B3395972) or a derivative) under acid catalysis to form the 2,4-dioxa-3,3-dimethyl ring. This reaction is generally reversible and can be driven to completion by removing water.

Ring Expansion: Given it's an "A-homo" analog, an initial six-membered A-ring precursor might undergo a ring expansion reaction, possibly involving a rearrangement or insertion of an atom, followed by functional group transformations to introduce the oxygen atoms and methyl groups. While specific details for this compound are not available, general methods for introducing dioxa systems in organic synthesis would be adapted.

Strategic Incorporation of the 3,3-Dimethyl Substitution in A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 Structure

The gem-dimethyl (3,3-dimethyl) substitution is a key structural feature of Hddd-25-OH-D3. The introduction of gem-dimethyl groups in organic synthesis can be achieved through various methods, tailored to the specific position in the molecule. In the context of the A-ring of vitamin D analogs, this could involve:

Alkylation of a Ketone Precursor: A ketone at the C3 position of the A-ring (or its precursor) could undergo sequential alkylation reactions with methylating agents (e.g., methyl iodide, methyl triflate) in the presence of a strong base to introduce two methyl groups.

Grignard or Organolithium Addition: If the C3 position is part of a carbonyl group (e.g., an ester or a ketone), the addition of two equivalents of a methyl Grignard reagent (MeMgX) or methyllithium (B1224462) (MeLi) could lead to a tertiary alcohol, which could then be further transformed into the desired dimethyl group within the dioxa system.

Rearrangement Reactions: In some cases, more complex rearrangements of a precursor molecule could lead to the formation of gem-dimethyl groups.

Building Block Approach: The 3,3-dimethyl-2,4-dioxa unit might be pre-formed as a chiral building block and then incorporated into the A-ring synthon through a series of coupling and cyclization reactions. The careful choice of starting materials and reagents is crucial to ensure the correct stereochemistry and regioselectivity of these modifications.

Structure-Activity Relationship (SAR) Studies of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of vitamin D analogs influence their biological activity. mdpi.com These studies aim to identify key structural elements responsible for binding to the vitamin D receptor (VDR) and modulating downstream biological pathways.

Impact of A-Ring Modifications on Biological Activity

For A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 (referred to as "A-homo analog" in some studies), specific research findings have shed light on its biological activity:

Inhibition of 25-OH-D3-1α-hydroxylase: In studies using isolated mitochondria, the A-homo analog was found to be "completely ineffective" in inhibiting 25-OH-D3-1α-hydroxylase activity. This contrasts with other A-ring analogs like 2-nor-1,3-seco-1,25(OH)2D3 and 2-oxa-3-deoxy-25-OH-D3, which showed relatively potent inhibitory effects (K_i values of 60 nM and 30 nM, respectively, compared to 170 nM for 1,25(OH)2D3). mdpi.comnih.gov

Regulation of Hydroxylase Activities in Cultured Cells: Despite its lack of direct mitochondrial inhibition, the A-homo analog, along with the 2-nor and 2-oxa analogs, was capable of repressing 1α-hydroxylase activity and inducing 24-hydroxylase activity in cultured chick kidney cells. mdpi.comnih.gov This suggests that its effects on vitamin D metabolism in a cellular context are likely mediated through a receptor-dependent mechanism rather than a direct enzyme inhibition. mdpi.comnih.gov The induction of 24-hydroxylase (CYP24A1) is a common feedback mechanism for the inactivation of active vitamin D metabolites. mdpi.comgoogle.com

The presence of the expanded A-homo ring, the 2,4-dioxa system, and the 3,3-dimethyl substitution in Hddd-25-OH-D3 likely influences its conformation and how it interacts with the VDR. The importance of the A-ring adopting specific conformations, such as the chair β-conformation, upon interaction with the VDR has been highlighted for receptor affinity and biological activity of other vitamin D analogs. mdpi.com The unique structural features of Hddd-25-OH-D3 contribute to its distinct biological profile compared to natural vitamin D metabolites and other synthetic analogs.

Table 1: Biological Activity of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 and Related Analogs

| Compound | 25-OH-D3-1α-hydroxylase Inhibition (Isolated Mitochondria) | 1α-hydroxylase Repression (Cultured Chick Kidney Cells) | 24-hydroxylase Induction (Cultured Chick Kidney Cells) |

| A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 | Ineffective mdpi.comnih.gov | Able to repress mdpi.comnih.gov | Able to induce mdpi.comnih.gov |

| 2-nor-1,3-seco-1,25(OH)2D3 | Potent (K_i = 60 nM) mdpi.comnih.gov | Able to repress mdpi.comnih.gov | Able to induce mdpi.comnih.gov |

| 2-oxa-3-deoxy-25-OH-D3 | Potent (K_i = 30 nM) mdpi.comnih.gov | Able to repress mdpi.comnih.gov | Able to induce mdpi.comnih.gov |

| 1α,25(OH)2D3 (Calcitriol) | (K_i = 170 nM) mdpi.comnih.gov | (Reference) | (Reference) |

Role of Side Chain Substitutions on VDR Modulation

The biological activity of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 is primarily linked to its capacity to modulate VDR activity ontosight.ai. The vitamin D receptor (VDR) is a nuclear receptor that, upon binding to its ligand, typically 1,25-dihydroxyvitamin D (calcitriol), heterodimerizes with the retinoid X receptor (RXR). This VDR/RXR/cofactor complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating gene transcription mdpi.comnih.gov.

Structural modifications, particularly in the side chain, are a common strategy in the development of vitamin D3 analogs to influence their affinity for VDR and their subsequent biological functions google.com. Different vitamin D hydroxyderivatives can exhibit varying affinities for multiple receptor targets, leading to the modulation of distinct receptor signaling pathways mdpi.com. For example, studies on side-chain modified 20S-hydroxyvitamin D3 analogs have demonstrated that the composition of the side chain can influence their anti-inflammatory activities and VDR activation abilities researchgate.net. These analogs undergo metabolism and their biological activities are tested to understand their VDR modulation profiles researchgate.net.

Conformational Analysis and Bioactivity

Conformational analysis is crucial for understanding the molecular interactions of vitamin D analogs with the VDR and, consequently, their bioactivity. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography are employed to elucidate the three-dimensional structure and conformational preferences of these compounds researchgate.netnih.govdiva-portal.org. The conformational state of a molecule, including its ring conformations and the orientation of its functional groups, can significantly impact its ability to bind to and activate its target receptor nih.govdiva-portal.org.

Research findings indicate that while some A-ring analogs of 1α,25-dihydroxyvitamin D3, such as the 2-nor and 2-oxa analogs, are potent inhibitors of 25-OH-D3-1α-hydroxylase (1α-hydroxylase), the A-homo analog (Hddd-25-OH-D3) was found to be completely ineffective in directly inhibiting this enzyme in isolated mitochondria researchgate.net. This suggests a distinct mechanism of action compared to other analogs. However, despite its inability to directly inhibit 1α-hydroxylase, the A-homo analog, along with the 2-nor and 2-oxa analogs, demonstrated the capacity to repress 1α-hydroxylase activity and induce 24-hydroxylase activity in cultured chick kidney cells researchgate.net. This effect is believed to be receptor-mediated rather than a direct mitochondrial action researchgate.net. This finding highlights that even analogs with seemingly different initial inhibitory profiles can still exert significant receptor-mediated biological effects, influencing the metabolism of vitamin D researchgate.net.

Table 1: Effect of Vitamin D Analogs on 25-OH-D3-1α-Hydroxylase Inhibition

| Compound Name | Inhibition of 25-OH-D3-1α-Hydroxylase (Ki value) |

| A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 (A-homo analog) | Ineffective |

| 1α,25-Dihydroxyvitamin D3 | 170 nM |

| 2-nor-1,3-seco-1,25(OH)2D3 (2-nor analog) | 60 nM |

| 2-oxa-3-deoxy-25-OH-D3 (2-oxa analog) | 30 nM |

Note: Data derived from studies on isolated mitochondria and cultured chick kidney cells. researchgate.net

Molecular Mechanisms of Action of A Homo 3 Deoxy 3,3 Dimethyl 2,4 Dioxa 25 Hydroxyvitamin D3

Interaction with Vitamin D Receptor (VDR) and Coregulatory Proteins

The interaction with the VDR is the initiating step for the biological activity of vitamin D analogs. This process involves precise molecular recognition, conformational changes in the receptor, and the subsequent recruitment of a suite of coregulatory proteins that fine-tune the transcriptional response.

The Vitamin D Receptor is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. nih.gov It possesses two primary functional domains: a highly conserved DNA-binding domain (DBD) and a more variable ligand-binding domain (LBD) at the COOH-terminal. mdpi.com The biological activity of vitamin D compounds is initiated by the binding of the ligand to the Ligand Binding Pocket (LBP) within the LBD.

The natural hormone, 1α,25(OH)₂D₃, binds to the VDR with high affinity. uniprot.org Synthetic analogs like A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 are designed to mimic this interaction. ontosight.ai The binding affinity of any given analog is a critical determinant of its potency and is influenced by its unique chemical structure. plos.org The modifications in the A-ring of this particular analog, specifically the A-homo-2,4-dioxa structure, distinguish it from the natural ligand and are expected to alter its binding kinetics and stability within the LBP. While the natural precursor 25-hydroxyvitamin D₃ (Calcifediol) can also bind to the VDR, its affinity is significantly lower than that of 1α,25(OH)₂D₃. mdpi.complos.org The binding dynamics of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 would similarly dictate its capacity to activate the receptor.

The binding of a ligand to the VDR's LBP is not a passive event; it induces a critical conformational change in the receptor's structure. nih.gov This structural rearrangement is essential for the receptor's activation and its ability to interact with other proteins. The most significant change involves the repositioning of a flexible α-helix at the C-terminus of the LBD, known as Activation Function 2 (AF-2) or helix 12 (H12).

Once activated by a ligand like A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3, the VDR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.govuniprot.org This VDR-RXR heterodimer is the functional unit that binds to DNA. The ligand-induced conformational change exposes a binding surface on the VDR that allows for the recruitment of coregulatory proteins.

Coactivators: These proteins enhance gene transcription. The VDR recruits a variety of coactivators, including members of the steroid receptor coactivator (SRC) family and the CREB-binding protein (CBP)/p300, which often possess histone acetyltransferase (HAT) activity. nih.gov This activity helps to remodel chromatin, making the DNA more accessible for transcription. The Mediator complex (also known as DRIP) is another crucial coactivator that serves as a bridge to the general transcription machinery, including RNA polymerase II. nih.gov

Corepressors: In the absence of a ligand, or when bound by an antagonist, the VDR can be associated with corepressor proteins. These proteins typically recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression.

The specific chemical structure of the VDR ligand can influence which coregulators are recruited, providing a basis for differential gene regulation by various vitamin D analogs.

| Coregulatory Protein Family | Function | Examples |

| Coactivators | Enhance gene transcription | SRC-1, SRC-2, SRC-3, CBP/p300, Mediator (DRIP) |

| Corepressors | Repress gene transcription | NCoR1, SMRT |

Cellular and Subcellular Effects of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 in vitro

Research into the specific cellular impacts of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 has provided insights into its potential as a modulator of cellular behavior.

Modulation of Cell Proliferation and Differentiation Pathways by A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

The influence of vitamin D compounds on cell proliferation and differentiation is a cornerstone of their biological function and therapeutic potential. While specific data on the direct antiproliferative effects of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 on various cell lines are not extensively detailed in publicly available research, its activity in key metabolic pathways suggests an indirect influence.

A pivotal study examined the compound's effect on the enzymes responsible for vitamin D metabolism in cultured chick kidney cells. This research revealed that A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 was capable of repressing the activity of 25-hydroxyvitamin D3-1α-hydroxylase and inducing the activity of 24-hydroxylase. The 1α-hydroxylase is responsible for synthesizing the most active form of vitamin D, 1α,25-dihydroxyvitamin D3, which has potent antiproliferative and pro-differentiating effects. Conversely, the 24-hydroxylase initiates the catabolism of active vitamin D metabolites. The ability of this analog to modulate these enzymes suggests a receptor-mediated mechanism, likely through the VDR, which in turn governs the expression of genes involved in proliferation and differentiation.

The broader family of vitamin D analogs has demonstrated varied efficacy in inhibiting the proliferation and inducing the differentiation of cancer cell lines, as indicated in the table below. While direct percentages for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 are not specified, the data for other analogs highlight the potential for this class of compounds.

Table 1: Comparative Biological Activity of Select Vitamin D Analogs

| Compound | Cell Line | Effect | Biological Activity (% of 1,25-(OH)2D3) |

|---|---|---|---|

| 2-oxa-3-deoxy-25-OH-D3 | Human Promyeloid Leukemia (HL-60) | Inhibition of Proliferation / Induction of Differentiation | 12% |

| 2-oxa-3-deoxy-25-OH-D3 | Human Osteosarcoma (MG-63) | Inhibition of Proliferation / Induction of Differentiation | 4% |

| 2-oxa-3-deoxy-25-OH-D3 | Human Breast Carcinoma (MCF-7) | Inhibition of Proliferation / Induction of Differentiation | 20% |

This table is based on data for a related vitamin D analog and is provided for comparative context.

Apoptosis and Cell Cycle Regulation by A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

Currently, there is a lack of specific published research detailing the direct effects of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 on the induction of apoptosis (programmed cell death) or regulation of the cell cycle. However, the active form of vitamin D, 1,25-dihydroxyvitamin D3, is known to activate pro-apoptotic pathways, for instance, by down-regulating the anti-apoptotic protein BCL2. Given that A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 appears to function through a VDR-mediated pathway, it is plausible that it could share some of these apoptosis-regulating functions, though this remains to be experimentally verified.

Influence on Immunomodulatory Processes by A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

The immunomodulatory properties of vitamin D are well-documented, with the VDR being expressed in various immune cells. The active hormone 1,25-dihydroxyvitamin D3 can suppress T-cell proliferation and cytokine production. It has also been shown to have a negative regulatory effect on the development of Natural Killer (NK) cells from hematopoietic stem cells and to skew T cells towards a less inflammatory state by decreasing IFN-γ and increasing IL-4 production.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Hddd-25-OH-D3 | A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 |

| 1α,25(OH)2D3 | 1α,25-dihydroxyvitamin D3 |

| 25-OH-D3 | 25-hydroxyvitamin D3 |

| 2-nor-1,3-seco-1,25(OH)2D3 | 2-nor-1,3-seco-1,25-dihydroxyvitamin D3 |

| 2-oxa-3-deoxy-25-OH-D3 | 2-oxa-3-deoxy-25-hydroxyvitamin D3 |

| BCL2 | B-cell lymphoma 2 |

| IFN-γ | Interferon-gamma |

| IL-4 | Interleukin-4 |

Methodological Approaches in A Homo 3 Deoxy 3,3 Dimethyl 2,4 Dioxa 25 Hydroxyvitamin D3 Research

In Vitro Cellular Models for Studying A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 Activity

In vitro cellular models are fundamental for assessing the biological activity of Hddd-25-OH-D3 and other vitamin D analogs, particularly their influence on cell proliferation, differentiation, and receptor modulation. As a vitamin D analog, Hddd-25-OH-D3 is investigated for its potential to modulate the Vitamin D Receptor (VDR) activity, which is central to various physiological processes, including cell proliferation and differentiation ontosight.ai.

Studies on related vitamin D compounds, such as 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), provide insights into the types of cellular models utilized. For instance, 1,25(OH)2D3 has been shown to exert antiproliferative effects on human natural killer (NK) cell development from CD34+ progenitors in vitro nih.gov. It also influences the differentiation of hematopoietic stem cells, favoring myeloid development and the generation of CD14+ cells nih.gov. Similarly, 25-hydroxyvitamin D3 has been demonstrated to inhibit the growth of normal melanocytes and melanoma-derived melanocytes in vitro d-nb.info. These findings highlight the use of diverse cell lines, including immune cells and cancer cells, to study the cellular impact of vitamin D compounds and, by extension, their synthetic analogs like Hddd-25-OH-D3.

Molecular and Biochemical Assays for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3-VDR Interactions

The biological effects of vitamin D compounds are primarily mediated through their interaction with the nuclear Vitamin D Receptor (VDR) google.com. Hddd-25-OH-D3's potential to modulate VDR activity makes the study of its VDR interactions a critical area of research ontosight.ai.

Key molecular and biochemical assays employed in this context include:

Enzyme Inhibition Assays: Hddd-25-OH-D3, specifically referred to as an "A-homo analog," has been tested for its ability to inhibit 25-OH-D3-1 alpha-hydroxylase researchgate.net. This mitochondrial cytochrome P450 enzyme, also known as CYP24, is responsible for the catabolism of 1α,25-dihydroxyvitamin D3 google.com. Inhibiting CYP24 can lead to increased endogenous levels of 1α,25-dihydroxyvitamin D3, thereby enhancing its biological effects google.com.

Ligand Binding Assays: These assays quantify the affinity of Hddd-25-OH-D3 for the VDR. While direct binding data for Hddd-25-OH-D3 were not detailed in the provided snippets, such assays are standard for vitamin D analogs to determine their binding potency to the VDR.

Transcriptional Activation Assays: These assays measure the ability of the compound to induce VDR-mediated gene expression. The interaction between the liganded VDR and specific vitamin D response elements in gene promoters is essential for initiating transcriptional responses nih.gov.

Molecular Modeling and Docking Calculations: Computational approaches, such as flexible VDR + ligand docking calculations, are used to predict how ligands bind to the VDR's binding pockets researchgate.net. This provides insights into the molecular basis of the compound's interaction with its receptor.

Advanced Spectroscopic and Chromatographic Techniques for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 Analysis and Quantification in Research Samples

Precise analysis and quantification of Hddd-25-OH-D3 in research samples rely on advanced analytical techniques that offer high sensitivity, specificity, and accuracy.

HPLC is an indispensable technique for the separation, purification, and quantification of vitamin D metabolites and analogs. It is considered a highly accurate method for distinguishing various vitamin D forms nih.gov.

Purity Assessment and Separation: HPLC is routinely used to assess the purity of synthesized Hddd-25-OH-D3 and to separate it from impurities or other related compounds in complex mixtures.

Quantification in Research Samples: Reversed-phase HPLC methods have been developed for the quantification of 25(OH)D3 in human plasma, often involving sample preparation steps like liquid extraction researchgate.net. The mobile phase composition, particularly the percentage of methanol, is crucial for effective separation researchgate.net. The use of HPLC, sometimes coupled with other detectors, allows for precise measurement of vitamin D compounds nih.gov.

Mass spectrometry, especially when coupled with chromatography (LC-MS/MS), provides robust capabilities for both structural elucidation and highly sensitive quantification of Hddd-25-OH-D3.

Structural Elucidation: MS techniques, including high-resolution mass spectrometry (HRMS), are employed to confirm the molecular weight and fragmentation patterns of Hddd-25-OH-D3, providing definitive evidence of its synthesized structure nih.govacs.org.

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as a precise method for measuring and quantitatively separating various vitamin D metabolites, including 25(OH)D2, 25(OH)D3, and their epimers nih.govresearchgate.netoup.com. For Hddd-25-OH-D3, LC-MS/MS would enable accurate quantification in biological or experimental matrices, often utilizing deuterium-labeled internal standards for enhanced accuracy oup.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural characterization and the study of molecular conformations in solution. For Hddd-25-OH-D3, NMR provides insights into its three-dimensional structure, which is crucial for understanding its interactions with biological targets.

Structural Characterization: Both 1H and 13C NMR spectroscopy are used to assign the positions of hydrogen and carbon atoms within the molecule, confirming its full chemical structure researchgate.net.

Conformational Analysis: NMR techniques are employed to investigate the preferred spatial arrangement of atoms. This involves monitoring chemical shifts and resonance linewidths at varying temperatures to understand dynamic processes rsc.org. The measurement of homo- and heteronuclear coupling constants is particularly informative, as these are highly dependent on torsion angles within the molecule, providing insights into its flexibility and preferred conformations rsc.orgnih.gov.

2D NMR Experiments: Advanced 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of atoms, which is vital for building a comprehensive picture of the molecule's three-dimensional structure nih.govrsc.org. Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) experiments are also utilized for comprehensive resonance assignments researchgate.net.

Computational Integration: Often, NMR data are corroborated with molecular modeling and computational calculations to refine and validate proposed conformations rsc.orgscielo.br.

Compound Names and PubChem CIDs

Future Research Directions and Unexplored Avenues for A Homo 3 Deoxy 3,3 Dimethyl 2,4 Dioxa 25 Hydroxyvitamin D3

Synergistic Effects of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 with Other Molecular Agents

The therapeutic potential of vitamin D analogs is often enhanced when used in combination with other agents. While combination therapy with vitamin D analogs and chemotherapy has shown mixed results in some studies, the potential for synergistic or additive effects remains a key area of research. nih.gov Future studies should systematically investigate the synergistic potential of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 with a variety of molecular agents.

Potential areas of investigation include:

Combination with Chemotherapeutic Agents: Investigating whether this specific analog can enhance the efficacy of conventional chemotherapy drugs in various cancer models.

Interaction with Other signaling Pathway Modulators: Exploring synergies with inhibitors or activators of pathways that are often dysregulated in disease, such as the Hedgehog signaling pathway, which has been a target for other vitamin D analogs. nih.gov

A deeper understanding of these interactions could lead to more effective and targeted therapeutic strategies with potentially reduced side effects.

Elucidation of Novel Molecular Targets Beyond VDR for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

The biological actions of vitamin D and its analogs are primarily mediated through the nuclear vitamin D receptor (VDR). oup.comnih.gov However, evidence suggests that some effects of vitamin D compounds can occur independently of VDR. nih.govnih.gov For instance, 25-hydroxyvitamin D3 has been shown to down-regulate Sterol Regulatory Element-Binding Protein (SREBP) in a VDR-independent manner. nih.gov

Future research should focus on identifying and characterizing potential novel molecular targets for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 that are not the VDR. This could involve:

Screening for Non-VDR Binding Proteins: Utilizing proteomic approaches to identify proteins that interact with this analog.

Investigating Nongenomic Signaling Pathways: Exploring rapid, non-transcriptional cellular responses mediated by this compound, which might involve membrane-associated receptors or other signaling molecules. mdpi.com

Identifying VDR-independent mechanisms could unveil new therapeutic applications and provide a more complete picture of the compound's biological activity.

Development of Advanced Delivery Systems for In Vitro and Preclinical Research Applications of A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3

The poor water solubility and potential for degradation of lipophilic compounds like vitamin D analogs present challenges for their application in research and therapy. ijcmas.com Advanced delivery systems can enhance bioavailability, stability, and targeted delivery. ijcmas.comresearchgate.netnih.gov The development of such systems for A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 is a critical area for future research.

Promising delivery technologies that could be explored include:

| Delivery System | Description | Potential Advantages |

| Lipid-Based Nanocarriers | Includes liposomes and solid lipid nanoparticles (SLNs) that can encapsulate hydrophobic compounds. nih.gov | Enhanced stability, controlled release, and improved bioavailability. nih.gov |

| Polymeric Nanoparticles | Utilizes biocompatible and biodegradable polymers, such as PLGA, to encapsulate the compound. nih.gov | Can improve stability, prolong circulation time, and enable targeted delivery. nih.gov |

| Nanoemulsions | Oil-in-water emulsions with very small droplet sizes that can improve the solubility and absorption of lipophilic substances. | Can enhance bioavailability by improving solubility in the gastrointestinal tract. ijcmas.com |

Systematic research into formulating A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 into these advanced delivery systems will be essential for facilitating its preclinical evaluation and unlocking its full therapeutic potential.

Q & A

Q. How should researchers respond to peer critiques about inconsistent Hddd-25-OH-D3 assay results in their submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.